molecular formula C18H18N4OS2 B2434975 2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 946255-46-5

2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2434975
CAS RN: 946255-46-5
M. Wt: 370.49
InChI Key: MTTCNJSIODMBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H18N4OS2 and its molecular weight is 370.49. The purity is usually 95%.
BenchChem offers high-quality 2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research has focused on the synthesis of novel compounds with potential biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. For instance, compounds synthesized from similar thiazolo[4,5-d]pyridazine structures have shown promising biological activities, such as immunosuppression, immunostimulation, and cytotoxicity against various cancer cell lines (H. Abdel-Aziz, N. Hamdy, A. Gamal-Eldeen, I. Fakhr, 2011). Another study highlighted the utility of related heterocyclic compounds in heterocyclic synthesis, aiming at discovering new therapeutic agents (M. Salem, M. Helal, Abdullah Y. Alzahrani, M. Gouda, 2021).

Anticancer and Antimicrobial Applications

Several synthesized compounds have been evaluated for their anticancer and antimicrobial properties. For example, novel pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]-1,2,4-triazine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety have shown moderate effects against bacterial and fungal species, indicating potential as antimicrobial agents (H. Abdel-Aziz, N. Hamdy, I. Fakhr, A. Farag, 2008).

Molecular Docking and Pharmacological Screening

Molecular docking studies have become an integral part of drug discovery, helping to predict the interaction between synthesized compounds and target proteins. A study on chromeno[4,3-b]pyridine derivatives aimed at breast cancer therapy conducted molecular docking to identify compounds with high activity towards the MCF-7 breast cancer cell line (Ghada E. Abd El Ghani, M. A. Elmorsy, Mona E. Ibrahim, 2022). This approach underscores the importance of computational methods in evaluating the therapeutic potential of new compounds.

properties

IUPAC Name

2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c1-12-19-16-17(25-12)15(13-7-3-2-4-8-13)20-21-18(16)24-11-14(23)22-9-5-6-10-22/h2-4,7-8H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTCNJSIODMBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN=C2SCC(=O)N3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.